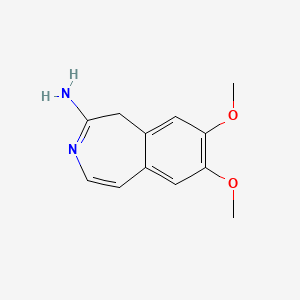

7,8-dimethoxy-1H-3-benzazepin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

57184-68-6 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

7,8-dimethoxy-1H-3-benzazepin-2-amine |

InChI |

InChI=1S/C12H14N2O2/c1-15-10-5-8-3-4-14-12(13)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H2,13,14) |

InChI Key |

WADYQLCXAVXCQZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=CN=C(CC2=C1)N)OC |

Canonical SMILES |

COC1=C(C=C2C=CN=C(CC2=C1)N)OC |

Appearance |

Solid powder |

Other CAS No. |

57184-68-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-127210 free base; LY 127210; LY127210. |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine and Its Derivatives

Established Synthetic Routes to the Benzazepine Core

The construction of the fundamental benzazepine ring system is achieved through various strategic cyclization and rearrangement reactions.

Cyclization Reactions for Benzazepine Ring Construction

A primary strategy for forming the seven-membered benzazepine ring involves intramolecular cyclization reactions. These methods often build upon readily available precursors to construct the heterocyclic core.

One common approach is the Friedel-Crafts reaction , which can be used to form the benzazepine ring through intramolecular acylation or alkylation. For instance, substituted cinnamylamides can undergo intramolecular Friedel-Crafts reaction to yield 2-benzazepine derivatives. nih.gov This method allows for the rapid diversification of the benzazepine scaffold. nih.gov

Radical cyclization offers another versatile route. A 7-endo radical cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides, which can be prepared in two steps from commercially available starting materials, has been shown to effectively produce 2-benzazepines. acs.org More recent advancements include N-heterocyclic carbene (NHC)-catalyzed regioselective intramolecular radical cyclizations, which provide a transition-metal- and oxidant-free pathway to these seven-membered rings under mild conditions. acs.org

Other notable cyclization strategies include:

Palladium-catalyzed C-H activation , which has been utilized for the expedient synthesis of 2-benzazepines. mdpi.com

Nickel-catalyzed tunable cyclization/cross-coupling reactions that allow for the divergent synthesis of different 2-benzazepine frameworks by simply changing the ligand. nih.gov

Azide (B81097) rearrangement chemistry , where ortho-arylmethylbenzyl azide derivatives serve as precursors for the construction of benzoazepine analogs. nih.gov

Acid-catalyzed condensation reactions , such as the reaction of 3-amino-4-hydroxycoumarin with substituted acetophenones to form coumarin-annulated azepines. researchgate.net

Fischer indole (B1671886) synthesis has been employed as a key step in a multi-step pathway to synthesize 7,8-dihydroindolo[2,3-d] thieme-connect.combenzazepin-6(5H)-one, demonstrating the versatility of established reactions in creating complex fused ring systems. beilstein-journals.org

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes some of the key cyclization reactions for benzazepine ring construction.

| Cyclization Method | Key Precursors | Catalyst/Reagent | Key Features |

| Intramolecular Friedel-Crafts | Substituted cinnamylamides | Acid catalyst | Rapid derivatization nih.gov |

| 7-endo Radical Cyclization | N-o-bromobenzylitaconamides | AIBN, Bu3SnH | Effective for 2-benzazepin-3-ones acs.orgresearchgate.net |

| NHC-Catalyzed Radical Cyclization | 2-bromo-2-methyl-N-(2-(1-phenylvinyl)phenyl)-N-tosylpropanamide | N-Heterocyclic Carbene | Mild, regioselective, metal-free acs.org |

| Nickel-Catalyzed Tunable Cyclization | Aryl halides and amides | Nickel catalyst with bidentate or tridentate ligands | Ligand-controlled divergent synthesis nih.gov |

| Azide Rearrangement | ortho-Arylmethylbenzyl azides | - | Utilizes azide as a nitrogen source nih.gov |

Oxidative Cleavage and Reductive Amination Approaches

A distinct and effective strategy for constructing the benzazepine core involves a sequence of oxidative cleavage followed by reductive amination. thieme-connect.comresearchgate.net This approach is particularly useful for synthesizing bridged benzazepine structures.

A well-documented example starts from benzonorbornadiene. thieme-connect.comresearchgate.netthieme-connect.com The synthetic sequence typically involves:

Oxidative Cleavage: The olefin in benzonorbornadiene is cleaved to form a dialdehyde (B1249045). This can be achieved through osmium-mediated dihydroxylation followed by sodium periodate (B1199274) (NaIO4) cleavage, or via ozonolysis. thieme-connect.comresearchgate.netthieme-connect.com

Reductive Amination: The resulting dialdehyde undergoes reductive amination with a suitable amine, such as benzylamine, to form the heterocyclic ring. thieme-connect.comresearchgate.netthieme-connect.com Subsequent debenzylation can provide the final benzazepine core. thieme-connect.comresearchgate.net

This multi-step process can be streamlined. For instance, a tandem ozonolysis-reductive amination procedure has been developed, allowing for the formation of the benzazepine from benzonorbornadiene without the isolation of intermediates. thieme-connect.comresearchgate.net Similarly, the reduction of the hydroperoxide intermediate, reductive amination, and N-benzyl cleavage can be performed in a single pot using a palladium on carbon (Pd/C) catalyst. thieme-connect.com

Two general routes to 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines also utilize reductive amination of a benzyl (B1604629) alkyl ketone with an α-(aminomethyl)benzyl alcohol as a key step. acs.orgresearchgate.netfigshare.com

Direct Synthesis of 7,8-Dimethoxy-1H-3-benzazepin-2-amine and Key Intermediates

The synthesis of the specific target compound, this compound, often proceeds through the construction of a key intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Precursor-Based Cyclization Strategies (e.g., from dimethoxyethylamine derivatives)

A common and industrially relevant route to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. chemicalbook.comgoogle.comguidechem.comprepchem.com This precursor is typically synthesized by reacting (3,4-dimethoxyphenyl)acetic acid or its corresponding acyl chloride with 2,2-dimethoxyethylamine. guidechem.com

The crucial cyclization step is carried out in an acidic medium. A mixture of glacial acetic acid and concentrated hydrochloric acid is commonly used to facilitate the intramolecular reaction, leading to the formation of the benzazepin-2-one ring system. chemicalbook.comguidechem.comprepchem.com This method has been optimized for high yield and purity on a technical scale. google.com

The general synthetic scheme is as follows:

Amide Formation: (3,4-Dimethoxyphenyl)acetic acid is converted to its acyl chloride, which then reacts with 2,2-dimethoxyethylamine to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. guidechem.com

Cyclization: The resulting acetamide (B32628) is treated with a mixture of hydrochloric acid and acetic acid to induce cyclization and form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. guidechem.comprepchem.com

Multi-Step Conversions to the 2-Amine Moiety

Once the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one intermediate is obtained, the next stage involves the conversion of the 2-oxo group into a 2-amino group. This transformation is a critical step in reaching the final target compound. While direct amination methods can be challenging, a common approach involves a reduction of the lactam (amide) to the corresponding amine.

For example, the reduction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a strong reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as dioxane can yield 7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine. prepchem.com Further synthetic manipulations would then be required to introduce the 2-amino group.

Alternatively, the synthesis of other 2-amino-functionalized phosphonates has been achieved through the ring-opening of N-protected (aziridin-2-yl)methylphosphonates, suggesting that aziridine-based strategies could be explored for the synthesis of 2-aminobenzazepines. nih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and environmentally friendly methods. In the context of benzazepine synthesis, several advanced strategies are emerging.

Visible-light-promoted reactions represent a green and mild approach. For instance, a visible-light-promoted cascade radical cyclization of α-oxocarboxylic acids with o-(allyloxy)arylaldehydes has been developed for the construction of related heterocyclic systems. researchgate.net Another example is the selective sulfonylation and selenylation of dienes to access sulfonyl- and seleno-benzazepine derivatives under visible light. researchgate.net

Metal-free cascade reactions are also gaining traction. A metal-free cascade oxidative cyclization has been developed for synthesizing functionalized benzo[b]azepin-2-ones from 1,7-dienes, offering high atom economy. researchgate.net Similarly, an iodine-promoted intramolecular cross-coupling/annulation of butenyl anilines provides a metal-free route to benzo[b]azepine derivatives. researchgate.net

Asymmetric synthesis is crucial for producing enantiomerically pure benzazepine derivatives, which are often required for pharmaceutical applications. A highly efficient N,P-ligated iridium complex has been used for the asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity. nih.gov

These advanced methodologies offer promising alternatives to traditional synthetic routes, often providing milder reaction conditions, higher efficiency, and better control over stereochemistry.

Metal-Catalyzed Reactions for Benzazepine Assembly (e.g., Pd-, Ni-, Ag(I)-catalyzed processes)

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like benzazepines. Palladium-catalyzed reactions, in particular, have been extensively utilized for the formation of the seven-membered ring. For instance, palladium-catalyzed intramolecular cyclization reactions of suitable precursors can afford the benzazepine core. beilstein-journals.orgnih.gov While direct palladium-catalyzed synthesis of the title compound is not extensively documented, related indolobenzazepinones have been synthesized via palladium-induced cascades of N-cyclization and oxidative Heck reactions. researchgate.net

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for the synthesis of related nitrogen-containing heterocycles, including benzylamines from aryl halides. researchgate.net Although a direct application to the synthesis of this compound is not specified, these methods hold potential for adaptation. For example, a nickel-catalyzed reductive-Heck reaction has been developed for the regioselective synthesis of dibenzo[b,e]oxepines, demonstrating the utility of nickel in forming medium-sized rings. nih.gov

Silver(I) catalysis has been employed in the post-Ugi synthesis of pyrazolodiazepines, which involves an intramolecular heteroannulation. beilstein-journals.org This strategy showcases the ability of silver catalysts to promote the formation of seven-membered nitrogen-containing rings.

Catalyst-Free and Environmentally Benign Protocols

In the pursuit of greener and more sustainable chemical processes, catalyst-free methods for the synthesis of benzazepine precursors have been developed. A common approach to the key intermediate, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, involves a two-step process. The first step is the amidation of 3,4-dimethoxyphenylacetic acid with aminoacetaldehyde dimethyl acetal (B89532). This is followed by an acid-catalyzed intramolecular cyclization to form the benzazepin-2-one ring system. chemicalbook.comgoogle.comguidechem.comgoogle.com

The cyclization step is typically carried out in the presence of a strong acid such as concentrated hydrochloric acid in acetic acid or methanesulfonic acid. beilstein-journals.org These methods, while not strictly "catalyst-free" in the sense of avoiding all reagents, eliminate the need for heavy metal catalysts, thereby offering a more environmentally friendly alternative. One patented process describes the synthesis of 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one by reacting 3,4-dimethoxyphenylacetic acid with aminoacetaldehyde dimethyl acetal in toluene (B28343), followed by cyclization in methanesulfonic acid. Another protocol utilizes a mixture of glacial acetic acid and concentrated hydrochloric acid for the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. chemicalbook.comvulcanchem.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3,4-Dimethoxyphenylacetic acid | 1. Aminoacetaldehyde dimethyl acetal, Toluene; 2. Methanesulfonic acid | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 75-85% | google.com |

| N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Glacial acetic acid, conc. HCl, 25°C, 17h | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 77.5% | chemicalbook.com |

C-H Activation and Cycloaddition Reactions

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. rsc.org A metal-free approach for the synthesis of 3-benzazepines has been reported, which involves an oxidative C-H bond functionalization and ring expansion of readily available tetrahydroisoquinolines. researchgate.net This method provides a direct route to the benzazepine core under mild conditions.

While specific applications of cycloaddition reactions for the direct synthesis of the this compound scaffold are not widely reported, rhodium(III)-catalyzed C–H allylation followed by intramolecular 1,3-dipolar cycloaddition has been used to synthesize 1,4-epoxy-2-aryltetrahydro-1-benzazepines, demonstrating the potential of cycloaddition strategies in constructing benzazepine frameworks. rsc.org

Stereoselective Synthesis of Chiral Benzazepine Scaffolds

The development of stereoselective methods for the synthesis of chiral benzazepines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to be a highly efficient method for the preparation of chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee) and high isolated yields (92–99%). nih.govacs.org This methodology has been successfully applied to substrates with dimethoxy substituents on the benzene (B151609) ring, providing a viable route to enantioenriched precursors of the target compound. nih.gov

The process typically involves the use of a chiral N,P-ligated iridium complex as the catalyst and has been demonstrated to be scalable. nih.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Dimethoxy-substituted 1-aryl ene-carbamates | [Ir(COD)Cl]₂ / Chiral N,P-ligand | Chiral dimethoxy-substituted tetrahydro-3-benzazepines | 96-99% | >95% | nih.gov |

Derivatization Strategies for Structural Modification and Library Synthesis

Following the successful construction of the core benzazepine scaffold, further structural diversification can be achieved through various derivatization strategies.

Functionalization of the Amine Group

The primary amine group at the 2-position of this compound is a key handle for structural modification. While specific derivatization of this exact compound is not extensively detailed in the reviewed literature, general strategies for amine functionalization can be applied. These include acylation, alkylation, and reductive amination to introduce a wide range of substituents, thereby enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The synthesis of related N-substituted 3-benzazepin-2-ones has been achieved through the alkylation of the corresponding secondary lactams. beilstein-journals.org

Introduction and Modification of Methoxy (B1213986) Substituents

The methoxy groups at the 7- and 8-positions of the benzazepine ring play a crucial role in modulating the electronic properties and biological activity of the molecule. These groups can be introduced early in the synthesis, for example, by starting from 3,4-dimethoxyphenylacetic acid. chemicalbook.comguidechem.com

Modification of these methoxy groups provides another avenue for structural diversification. Demethylation of one or both methoxy groups can be achieved using reagents such as boron tribromide (BBr₃) or by treatment with methanesulfonic acid and methionine. drugfuture.com The resulting hydroxy groups can then be further functionalized, for instance, through alkylation to introduce different alkoxy groups. This allows for fine-tuning of the molecule's properties. For example, the synthesis of the racemic 7,8-dihydroxy analog has been accomplished by demethylation of the corresponding 7,8-dimethoxy derivative with hydrobromic acid. drugfuture.com

| Reaction | Reagents and Conditions | Product | Reference |

| N-demethylation | CNBr | N-demethylated benzazepine | drugfuture.com |

| O-demethylation | BBr₃ or MsOH/Methionine or 48% HBr | Dihydroxybenzazepine | drugfuture.com |

Hybridization with Other Heterocyclic Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or to modulate physicochemical properties. For the this compound scaffold, hybridization with other heterocyclic systems like pyrimidines, triazines, and purines can be envisioned through several synthetic approaches.

Hybridization with Pyrimidines:

A plausible approach to synthesize benzazepine-pyrimidine hybrids involves a multi-step reaction sequence. One such strategy is the "cut and glue" approach, where the core structures are synthesized separately and then linked together. For instance, a 7-acetyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate can then undergo a cyclocondensation reaction with a suitable guanidine (B92328) derivative to construct the pyrimidine (B1678525) ring directly onto the benzazepine core. This method has been successfully employed to synthesize 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones. While this example starts with a benzazepin-2-one, similar chemistry could be adapted for a precursor to this compound.

A generalized synthetic scheme for such a hybridization is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 7-acetyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 7-[3-(dimethylamino)acryloyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one |

| 2 | Intermediate from Step 1, N-arylguanidinium nitrate | Base (e.g., potassium carbonate) | 7-[2-(arylamino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

This synthetic strategy allows for the introduction of various substituents on the pyrimidine ring by using different substituted guanidines, thus enabling the creation of a library of hybrid compounds for structure-activity relationship (SAR) studies.

Hybridization with Triazines and Purines:

The synthesis of benzazepine-triazine and benzazepine-purine hybrids can be approached through nucleophilic substitution reactions. For instance, a suitably functionalized this compound, or a precursor, could be reacted with a reactive triazine or purine (B94841) derivative.

For triazine hybrids, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material. The stepwise substitution of the chlorine atoms with different nucleophiles at controlled temperatures allows for the construction of diverse triazine derivatives. The amino group of this compound could act as a nucleophile to displace one of the chlorine atoms on the triazine ring.

For purine hybrids, a similar nucleophilic aromatic substitution can be envisioned. A purine scaffold with a good leaving group, such as a halogen at the C6 position, can react with the amino group of the benzazepine derivative. This approach has been utilized to synthesize various purine-benzimidazole hybrids and could be adapted for the benzazepine core.

The feasibility and specific reaction conditions for these hybridizations would require experimental optimization to achieve the desired products in good yields.

Characterization and Control of Synthetic By-products and Impurities

The control of impurities in the synthesis of any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. For this compound, the impurity profile will be influenced by the synthetic route, starting materials, reagents, and reaction conditions. A key precursor to this compound is 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which is also an important intermediate in the synthesis of the drug ivabradine (B130884). Therefore, the impurities identified in the synthesis of ivabradine and its precursors are highly relevant.

Common By-products and Impurities:

During the synthesis of the benzazepine core and its subsequent functionalization, several types of impurities can be formed. These can include:

Starting material-related impurities: Unreacted starting materials or impurities present in the starting materials that carry through the synthesis.

Reagent-related impurities: Impurities arising from the reagents used in the synthesis.

Process-related impurities: By-products formed from side reactions or incomplete reactions.

Degradation products: Impurities formed by the degradation of the desired product under the reaction or storage conditions.

One notable process-related impurity identified in the synthesis of related benzazepinone (B8055114) derivatives is a dimeric impurity. For example, in the synthesis of ivabradine, a dimeric impurity known as IVA-9 has been characterized as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one). This type of impurity can arise from the reaction of two molecules of the benzazepinone with a bifunctional reagent or intermediate.

Characterization Techniques:

A comprehensive analytical toolkit is employed to detect, identify, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique used for impurity profiling due to its high resolution and sensitivity. proquest.com Different HPLC methods, including reversed-phase and gradient elution, are developed and validated to ensure the separation of all potential impurities from the main compound. akjournals.comresearchgate.net

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. proquest.com LC-MS provides molecular weight information, which is a crucial first step in identifying an unknown compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its fragmentation pattern. For definitive structure confirmation, the impurity may need to be isolated, for example by preparative HPLC, and then characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. jopcr.com

Control Strategies:

The control of impurities is a proactive process that begins early in process development. registech.com A robust control strategy involves several key elements:

Understanding the Formation of Impurities: A thorough understanding of the reaction mechanisms and potential side reactions is essential to identify the root causes of impurity formation.

Process Optimization: Reaction parameters such as temperature, reaction time, stoichiometry of reagents, and solvent are carefully optimized to minimize the formation of by-products.

Purification Techniques: Efficient purification methods, such as crystallization, chromatography, or extraction, are developed to remove impurities to acceptable levels.

In-process Controls: Monitoring the reaction progress and impurity levels at critical steps of the synthesis allows for timely intervention and control.

Specifications for Starting Materials and Intermediates: Setting stringent specifications for the purity of starting materials and intermediates helps to prevent the introduction of impurities into the final product.

The "avoid-control-purge" strategy is a systematic approach to managing impurities. cjph.com.cn This involves, where possible, avoiding the formation of an impurity, controlling its formation if it cannot be avoided, and purging it through subsequent purification steps if it is formed.

Below is a table summarizing the analytical techniques and control strategies for impurities.

| Aspect | Method/Strategy | Description |

| Detection & Quantification | High-Performance Liquid Chromatography (HPLC) | Primary method for separating and quantifying impurities. proquest.comakjournals.comresearchgate.net |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Offers higher resolution and faster analysis times compared to HPLC. | |

| Identification & Structural Elucidation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight and fragmentation data for impurity identification. proquest.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of isolated impurities. jopcr.com | |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the impurity. jopcr.com | |

| Control Strategies | Process Optimization | Fine-tuning reaction conditions to minimize by-product formation. |

| Crystallization | An effective method for purifying solid compounds and removing impurities. | |

| Chromatography | Used for purification when crystallization is not effective. | |

| In-process Controls | Monitoring of the reaction to ensure it proceeds as expected and to control impurity levels. | |

| Starting Material and Reagent Qualification | Ensuring the purity of all materials used in the synthesis. registech.com |

By implementing these characterization and control strategies, the synthesis of this compound and its derivatives can be performed in a controlled and reproducible manner, yielding a final product of high purity.

Structure Activity Relationship Sar Investigations of 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine Analogues

Impact of Aromatic Substitutions on Biological Interactions (e.g., dimethoxy groups)

Substituents on the aromatic ring of the 3-benzazepine scaffold play a pivotal role in modulating biological activity. The nature, position, and electronic properties of these groups influence how the molecule interacts with its target, affecting reactivity and binding affinity. libretexts.orglibretexts.org Groups that donate electrons can activate the aromatic ring, making it more reactive, while electron-withdrawing groups can deactivate it. libretexts.org

In the context of 3-benzazepine analogues, the 7,8-dimethoxy substitution pattern is a key feature. Research comparing 7,8-dimethoxy-3-benzazepines with their 7,8-dihydroxy counterparts demonstrates significant differences in biological effects. For instance, certain 7,8-dihydroxy-3-benzazepines exhibit cytotoxicity against human promyelotic leukemia HL-60 cells, a property linked to their ability to produce radicals. nih.gov In contrast, the corresponding 7,8-dimethoxy analogues are less potent in this regard but show other activities, such as the ability to form complexes with plasmid DNA and inhibit the P-glycoprotein (Pgp) efflux pump in multidrug-resistant cells. nih.gov

This suggests that the electronic and hydrogen-bonding capabilities of the substituents at positions 7 and 8 are critical determinants of the mechanism of action. The hydroxyl groups can participate in hydrogen bonding and redox cycling, leading to cytotoxicity, whereas the methoxy (B1213986) groups, being less reactive and unable to donate protons, may favor interactions based on sterics and dipole moments, leading to different biological outcomes like P-glycoprotein inhibition. nih.gov The general principle is that substituents alter the electrostatic potential of the aromatic ring, which is a key factor in the molecular recognition process, particularly in face-to-face or edge-to-face stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.govresearchgate.net

Contribution of the Amine Functionality to Target Binding

The amine functionality within the seven-membered azepine ring is a cornerstone of the molecule's ability to bind to its biological targets. As a basic center, this nitrogen atom is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, within a receptor's binding site. nih.govnih.gov

For example, in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the amine group is crucial for establishing key interactions. nih.gov Similarly, for dopaminergic agents based on the benzazepine scaffold, the basic nitrogen is considered a critical pharmacophoric element, interacting with key residues in the dopamine (B1211576) receptor. nih.gov The precise positioning of this amine group relative to other features, such as the aromatic ring, is essential for correct orientation within the binding pocket and subsequent biological activity. nih.gov

Studies on related benzazepine antagonists for the dopamine D3 receptor have shown that electrostatic features, largely influenced by the amine, make a significant contribution to the molecule's activity. nih.gov The interaction of the protonated amine with negatively charged or polar pockets in the receptor is often a primary anchor point for the ligand, initiating the binding event and stabilizing the ligand-receptor complex.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape of 3-benzazepine analogues is dictated by the conformation of the flexible seven-membered ring, which in turn significantly influences the molecule's biological profile. This ring system can adopt several low-energy conformations, often described as intermediates between boat and chair forms. researchgate.net The specific conformation adopted by the molecule determines the spatial arrangement of its key pharmacophoric features—the aromatic ring and the amine functionality—and thus its ability to fit into a specific receptor binding site.

Crystallographic studies of related 3-benzazepin-2-one derivatives show the seven-membered ring adopts a bent conformation. researchgate.net For active compounds, it is crucial that the molecule assumes a specific "bioactive conformation" upon approaching its target. For dopaminergic 1-phenyl-3-benzazepines, studies suggest that the active conformation is one in which the catecholic hydroxyl groups and the basic nitrogen are nearly maximally separated. nih.gov This extended conformation allows for optimal interaction with distinct regions of the dopamine receptor binding site. nih.gov The correlation between a preferred conformation and biological activity underscores the importance of steric factors in drug design; molecules that are pre-disposed to adopt the bioactive conformation often exhibit higher potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative structure-activity relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For 3-benzazepine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity and to predict the potency of new derivatives. nih.govnih.gov

These models provide a quantitative understanding of how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecule influence its interaction with a target receptor. For instance, a 3D-QSAR study on a series of fused benzazepine dopamine D3 antagonists yielded reliable and predictive models. nih.gov The analysis revealed that electrostatic features were a major contributor to antagonist activity, and that bulky substituents at certain positions could enhance binding. nih.gov The statistical validation of these models is crucial for their predictive power. nih.gov

| Model Type | Target | q² (cv) | r² (ncv) | SEE | Predictive r² |

|---|---|---|---|---|---|

| CoMFA (Ligand-based) | Dopamine D3 Receptor | - | - | - | 0.794 |

| CoMSIA (Receptor-based) | Dopamine D3 Receptor | 0.603 | 0.829 | 0.316 | 0.690 |

| CoMFA | Vanilloid Receptor | 0.407 | 0.705 | 0.375 | - |

| CoMSIA | Vanilloid Receptor | 0.336 | 0.693 | 0.382 | - |

q² (cv): Cross-validated correlation coefficient. A value > 0.5 is considered statistically significant. nih.gov

r² (ncv): Non-cross-validated correlation coefficient.

SEE: Standard error of the estimate.

Predictive r²: Correlation coefficient for the external test set.

These QSAR models serve as valuable guides in predictive analytics, aiding in the rational design of new, more potent 3-benzazepine analogues by prioritizing compounds with favorable structural features for synthesis and testing. nih.gov

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a critical factor governing the activity and selectivity of chiral 3-benzazepine analogues. When a stereocenter is present in the molecule, the resulting enantiomers can exhibit dramatically different biological activities, as they interact differently with the chiral environment of a biological receptor.

A prominent example is seen in studies of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. nih.gov After resolving the racemic mixture, pharmacological testing revealed that the dopaminergic activity resided almost exclusively in the (R)-enantiomer. The (S)-enantiomer was significantly less active. nih.gov This demonstrates a high degree of stereoselectivity by the dopamine receptor, which can precisely distinguish between the two mirror-image forms of the ligand. The results suggest that the 1-phenyl group of the (R)-enantiomer is oriented in a specific manner that allows it to interact favorably with a chirally defined accessory site on the receptor, contributing to binding and efficacy. nih.gov The development of asymmetric syntheses to produce enantiomerically pure chiral 3-benzazepine derivatives is therefore a key strategy in modern medicinal chemistry to optimize therapeutic effects and minimize potential off-target activities associated with the less active enantiomer. researchgate.net

Mechanistic Studies of Biological Activities Associated with 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine and Its Analogues

Interactions with Neurotransmitter Receptor Systems

The benzazepine scaffold is a well-established pharmacophore that can be tailored to interact with a variety of neurotransmitter systems. However, specific data for 7,8-dimethoxy-1H-3-benzazepin-2-amine is not extensively documented.

Dopamine (B1211576) Receptor (D1 and D2) Modulatory Effects

Serotonin Receptor (5-HT2C) Agonism and Antagonism

The 5-HT2C receptor, a Gq/11-coupled receptor, plays a significant role in modulating the release of dopamine and norepinephrine. nih.govwikipedia.org Its activation can influence mood, appetite, and other behaviors, making it a target for therapeutic intervention. nih.gov Benzazepines are among the chemical frameworks that have been explored for the development of 5-HT2C receptor agonists. researchgate.net Despite this, there is a lack of specific published research detailing the agonistic or antagonistic activity of this compound at the 5-HT2C receptor.

N-Methyl-D-aspartate (NMDA) Receptor Binding Profiles

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. wikipedia.org Overactivation of these receptors can lead to excitotoxicity, a process implicated in several neurodegenerative diseases. webmd.com Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential. wikipedia.org The benzazepine structure has been utilized in the development of NMDA receptor antagonists, with some derivatives showing potent inhibitory activity. nih.govnih.gov These compounds often act at specific sites on the receptor complex to modulate ion flow. nih.gov However, specific binding data and functional profiles for this compound at the NMDA receptor have not been reported in the available literature.

Modulation of Ion Channel Function (e.g., Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels)

A closely related analogue, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, serves as a key intermediate in the synthesis of bradycardic agents that target HCN channels. chemicalbook.com HCN channels are responsible for the pacemaker "funny" current (If) in the heart and are also found in the central nervous system. nih.gov These channels are activated by membrane hyperpolarization and are modulated by cyclic nucleotides. nih.gov

Substituted benzazepinones have been developed as isoform-selective f-current blockers. chemicalbook.com The modulation of HCN channels by these compounds can lead to a reduction in heart rate, which is a therapeutic approach for certain cardiovascular conditions. While direct studies on this compound are scarce, the activity of its close structural relatives strongly suggests that the 7,8-dimethoxy-3-benzazepine core is a key structural motif for interaction with HCN channels.

| Compound Class | Target | Effect |

| Substituted Benzazepinones | HCN Channels (If current) | Inhibition, Bradycardic effect |

Intracellular Signaling Pathway Perturbations

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer. researchgate.net The development of kinase inhibitors is a major focus of modern drug discovery. enamine.net While various heterocyclic scaffolds are known to possess kinase inhibitory activity, including some benzodiazepine derivatives against protein tyrosine kinases like Src, there is no available research to indicate that this compound or its immediate analogues have been investigated as kinase inhibitors. nih.gov

Cytotoxic Mechanisms in Cellular Models

Studies on analogues of this compound, particularly those with variations in the benzazepine core and its substituents, have revealed cytotoxic properties against various cancer cell lines. The observed mechanisms primarily involve the induction of apoptosis and cell cycle arrest.

For instance, a review of various 3-benzazepine derivatives highlighted that certain 7,8-dihydroxy-3-benzazepines exhibit cytotoxicity in human promyelocytic leukemia HL-60 cells. nih.gov The cytotoxic activity of these compounds was associated with the production of radicals. nih.gov In contrast, while not directly cytotoxic, some 7,8-dimethoxy-3-benzazepine analogues were found to inhibit the P-glycoprotein (Pgp) efflux pump, a mechanism associated with multidrug resistance in cancer cells. nih.gov

Furthermore, studies on structurally related benzoxazepine derivatives have demonstrated their ability to specifically inhibit the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, without affecting normal cells. nih.gov The primary mechanism of this growth inhibition was identified as cell cycle arrest at the G0/G1 phase. nih.gov

Research into benzodiazepine derivatives, which share a similar seven-membered heterocyclic ring system, has also shed light on potential cytotoxic mechanisms. Specific ligands of the peripheral benzodiazepine receptor (PBR) have been shown to induce apoptosis and cell cycle arrest in esophageal cancer cells. nih.govnih.gov This process involves a sequential cascade of events, including the reduction of the mitochondrial membrane potential, activation of caspase-3, and subsequent DNA fragmentation. nih.gov

| Compound Class | Cellular Model | Observed Cytotoxic Mechanism | Key Findings |

|---|---|---|---|

| 7,8-Dihydroxy-3-benzazepines | Human promyelotic leukemia HL-60 cells | Radical Production | Cytotoxicity linked to the generation of radicals. nih.gov |

| Benzoxazepine derivatives | Breast cancer cell lines (MCF-7, MDA-MB-231) | Cell Cycle Arrest | Induces cell cycle arrest at the G0/G1 phase, inhibiting proliferation. nih.gov |

| Peripheral Benzodiazepine Receptor (PBR) Ligands | Esophageal cancer cells | Apoptosis Induction | Triggers apoptosis through mitochondrial pathway and caspase-3 activation. nih.gov |

Elucidation of Molecular Mechanisms in Chemical Biology

The elucidation of the precise molecular targets and mechanisms of action for this compound and its analogues is an ongoing area of research in chemical biology. Studies on related compounds have pointed towards interactions with key cellular signaling pathways and receptors.

One significant area of investigation for 3-benzazepine derivatives is their modulation of neurotransmitter receptors. nih.gov For example, certain tetrahydro-3-benzazepines have been identified as potent and selective inhibitors of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors. nih.govcellphysiolbiochem.commdpi.com The inhibitory mechanism involves binding to the ifenprodil pocket at the interface of the GluN1 and GluN2B subunits, leading to allosteric modulation of the receptor's activity. nih.gov This interaction is of significant interest for its potential therapeutic implications in neurological disorders.

In the context of cancer biology, the molecular mechanisms of related benzodiazepine derivatives have been linked to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The induction of apoptosis and cell cycle arrest by PBR ligands in esophageal cancer cells was found to be mediated by the activation of p38MAPK, leading to the upregulation of growth arrest and DNA-damage-inducible (gadd) genes, such as gadd45 and gadd153. nih.gov

Additionally, some 7,8-dimethoxy-3-benzazepine analogues have been shown to interact with plasmid DNA, suggesting a potential for direct interaction with genetic material, although the biological significance of this finding requires further investigation. nih.gov The ability of certain analogues to inhibit the P-glycoprotein efflux pump also points to a molecular mechanism relevant to overcoming multidrug resistance in cancer. nih.gov

| Compound Class/Analogue | Molecular Target/Pathway | Mechanism of Action | Biological Context |

|---|---|---|---|

| Tetrahydro-3-benzazepines | GluN2B-containing NMDA Receptors | Negative allosteric modulation by binding to the ifenprodil pocket. nih.govcellphysiolbiochem.com | Neurotransmission and potential for neurodegenerative disease therapy. |

| Peripheral Benzodiazepine Receptor (PBR) Ligands | p38 MAPK Signaling Pathway | Activation of p38MAPK leading to upregulation of gadd45 and gadd153. nih.gov | Induction of apoptosis and cell cycle arrest in cancer cells. |

| 7,8-Dimethoxy-3-benzazepines | P-glycoprotein (Pgp) | Inhibition of the efflux pump activity. nih.gov | Potential to reverse multidrug resistance in cancer. |

| 7,8-Dimethoxy-3-benzazepines | Plasmid DNA | Complex formation. nih.gov | Potential for DNA interaction, biological relevance under investigation. |

Computational and Theoretical Chemistry Approaches Applied to 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a popular and computationally efficient method for investigating the electronic structure of organic molecules. jmaterenvironsci.com DFT calculations are used to optimize the molecular geometry of 7,8-dimethoxy-1H-3-benzazepin-2-amine, finding the lowest energy conformation in both its ground and excited states. derpharmachemica.com By analyzing these states, researchers can predict the molecule's stability, spectroscopic properties, and photochemical behavior. Functionals such as B3LYP combined with basis sets like 6-31G are commonly employed to achieve a balance between accuracy and computational cost. derpharmachemica.commdpi.com These studies yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net

Table 1: Representative Parameters from a DFT Geometry Optimization Study

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicts the most stable conformation of the molecule. |

| Bond Lengths/Angles | Distances between atomic nuclei and angles between bonds. | Confirms the structural integrity and identifies areas of potential strain. |

| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Helps confirm that the optimized structure is a true energy minimum and can be used to predict the infrared (IR) spectrum. |

Analysis of Molecular Orbitals, Dipole Moments, and Energetics

Further analysis of DFT results provides deeper insights into the chemical reactivity and physical properties of this compound. Key parameters derived from these calculations include molecular orbitals, dipole moment, and various reactivity descriptors. derpharmachemica.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. derpharmachemica.com

Table 2: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. derpharmachemica.com |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the nature of intermolecular interactions with biological receptors. jmaterenvironsci.com |

| Ionization Potential | The energy required to remove an electron. | Relates to the molecule's susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Relates to the molecule's susceptibility to reduction. |

Molecular Modeling and Simulation of Ligand-Receptor Interactions

To understand how this compound may exert a biological effect, it is essential to model its interaction with potential protein targets, such as G protein-coupled receptors (GPCRs), which are common targets for benzazepine-based compounds. nih.govmdpi.com

Homology Modeling for G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of membrane proteins that are frequent drug targets. nih.gov However, obtaining experimental 3D structures of GPCRs is notoriously difficult. Homology modeling is a computational technique used to build a 3D model of a protein (the "target") whose sequence is known but whose structure is not, based on the experimentally determined structure of a related homologous protein (the "template"). nih.gov

For a potential target of this compound, such as a dopamine (B1211576) receptor, a homology model can be constructed using the crystal structure of a similar GPCR, like bovine rhodopsin or another dopamine receptor subtype, as a template. europeanpharmaceuticalreview.comresearchgate.net The process involves aligning the amino acid sequence of the target receptor with the template, building the 3D model based on the template's coordinates, and refining the model to ensure it has a realistic conformation. This resulting model provides a structural hypothesis for the receptor's binding site, which can then be used for docking studies. nih.govscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Binding

Once a ligand is placed into the binding site of a receptor model (a process known as molecular docking), molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a detailed view of conformational changes and binding stability. nih.gov

For the this compound-GPCR complex, an MD simulation can reveal how the ligand settles into the binding pocket, the specific hydrogen bonds and hydrophobic interactions that stabilize the binding, and how the receptor's conformation might change upon binding. frontiersin.org These simulations are crucial for validating docking poses and estimating the binding affinity, offering a more realistic and dynamic picture than static models. nih.govpreprints.org

Table 3: Typical Workflow for Molecular Dynamics Simulation of a Ligand-Receptor Complex

| Step | Description | Purpose |

|---|---|---|

| System Setup | The docked ligand-receptor complex is placed in a simulated membrane and solvated with water and ions. | Creates a realistic physiological environment for the simulation. |

| Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. | Prepares the system for stable simulation by finding a low-energy starting conformation. |

| Equilibration | The system is gradually heated and pressurized to the desired simulation conditions (e.g., 310 K, 1 atm). | Allows the system to relax and reach a stable state under physiological conditions. |

| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to sample molecular motions. | Generates trajectories of atomic coordinates over time for analysis. |

| Trajectory Analysis | Analysis of atomic movements, interaction energies, and structural changes over the course of the simulation. | Provides insights into binding stability, key interactions, and conformational dynamics. nih.gov |

In Silico Prediction of Pharmacokinetic Parameters

In early-stage drug discovery, it is crucial to evaluate a compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties for compounds like this compound before they are synthesized. ijpsnonline.comnih.gov

Computational models can predict a range of ADME-related properties based on the molecule's structure. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from being a successful drug. nih.gov For example, properties like lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are used in models like Lipinski's "Rule of Five" to assess a compound's "drug-likeness" and predict its oral bioavailability. ijpsnonline.comchemscene.com

Table 4: Common In Silico Pharmacokinetic and Drug-Likeness Parameters

| Parameter | Description | Predicted Property |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Predicts membrane permeability and absorption. chemscene.com |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with intestinal absorption and blood-brain barrier penetration. chemscene.com |

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and absorption; lower molecular weight is generally preferred. |

| Number of Hydrogen Bond Donors/Acceptors | The count of N-H, O-H bonds (donors) and N, O atoms (acceptors). | Affects solubility and membrane permeability. |

| Aqueous Solubility (LogS) | The predicted solubility of the compound in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | A prediction of whether the compound can cross the BBB. | Essential for CNS-acting drugs. nih.gov |

Cheminformatics and Data-Driven Drug Discovery Initiatives

Cheminformatics and data-driven approaches are increasingly integral to modern drug discovery and can be effectively applied to the exploration of compounds like this compound. These initiatives leverage large datasets of chemical and biological information to identify new drug candidates, optimize their properties, and predict their effects. nih.govmdpi.com

Virtual screening of large chemical databases is a common starting point in data-driven drug discovery. nih.gov By defining a pharmacophore model based on the structure of this compound or a known active compound with a similar scaffold, millions of compounds can be computationally screened to identify those with a high probability of having the desired biological activity. For example, pharmacophore modeling and molecular docking have been used to identify novel 3H-benzo[b] acs.orgnih.gov diazepine derivatives as PPARα agonists from the ChemDiv database. nih.gov

Machine learning algorithms are another key component of data-driven drug discovery. nih.gov These algorithms can be trained on datasets of compounds with known activities to build predictive models. For this compound, a machine learning model could be developed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This in silico prediction of ADMET properties is crucial for the early identification of compounds with favorable drug-like characteristics.

Furthermore, cheminformatics tools are used in the creation and analysis of chemical libraries. The 1,4-benzodiazepine scaffold, for instance, has been used to generate virtual libraries for the discovery of protein-protein interaction inhibitors. nih.gov A similar approach could be applied to the 3-benzazepine scaffold of this compound to design a focused library of analogs for synthesis and biological screening.

The table below provides a hypothetical example of data that could be generated from a cheminformatics-driven analysis of a series of benzazepine analogs.

| Analog | Molecular Weight | LogP | TPSA (Ų) | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | 220.26 | 1.85 | 64.38 | 75 |

| Analog C (N-acetyl) | 262.29 | 1.92 | 73.61 | 70 |

| Analog D (7-hydroxy) | 206.23 | 1.45 | 84.61 | 65 |

| Analog E (8-methyl) | 234.29 | 2.25 | 64.38 | 80 |

Advanced Analytical Methodologies for Research on 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for the isolation and quantification of 7,8-dimethoxy-1H-3-benzazepin-2-amine from complex matrices, such as reaction mixtures or biological samples. The choice of technique is contingent on the specific analytical requirements, including sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC, UPLC, RRLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, Ultra-High-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC), are the cornerstones for the analysis of benzazepine derivatives. These techniques offer high resolution, sensitivity, and reproducibility. For compounds like this compound, reversed-phase HPLC is the most common approach.

Methodologies developed for the closely related 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one often employ C18 or C8 stationary phases. The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure the efficient separation of the main compound from any impurities or related substances. chemicalbook.comchemicalbook.com The amine functional group in the target compound may necessitate adjustments to the mobile phase pH to ensure optimal peak shape and retention. Detection is commonly achieved using UV spectrophotometry, typically in the range of 220-320 nm, where the benzazepine chromophore exhibits significant absorbance.

| Parameter | Condition 1 (for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) | Condition 2 (for Ivabradine (B130884), a related benzazepine) |

|---|---|---|

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile (Gradient) | A: Phosphate buffer (pH 6.5) B: Methanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 286 nm | UV at 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This technique is highly sensitive and specific, making it suitable for impurity profiling and trace analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This is a particularly valuable tool for the analysis of complex mixtures and for quantification at very low concentrations.

For this compound, an LC-MS/MS method would likely employ a reversed-phase column similar to that used in HPLC. The eluent from the LC is directed into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is often used for reaction monitoring and preliminary purity assessments. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC.

For benzazepine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed, with the polarity adjusted to achieve optimal separation. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization of the separated spots can be achieved under UV light (254 nm) or by staining with a suitable reagent.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. 1H-NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while 13C-NMR provides information about the carbon skeleton of the molecule.

Expected ¹H-NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The substitution pattern will influence the multiplicity of these signals.

Methoxy (B1213986) Protons: Two singlets, each integrating to three protons, are expected for the two methoxy groups (typically δ 3.8-4.0 ppm).

Azepine Ring Protons: A series of multiplets corresponding to the methylene (B1212753) and methine protons of the seven-membered ring.

Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be variable and is dependent on the solvent and concentration.

Expected ¹³C-NMR Spectral Features:

Aromatic Carbons: Signals in the downfield region (typically δ 110-150 ppm) for the carbons of the benzene ring.

Imine Carbon: A signal for the C=N carbon of the amine group, which would be expected at a characteristic downfield chemical shift.

Methoxy Carbons: Two signals for the methoxy carbons (typically δ 55-60 ppm).

Azepine Ring Carbons: Signals in the aliphatic region for the sp³ hybridized carbons of the seven-membered ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-O | - | 145 - 155 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Azepine CH₂ | 2.5 - 3.5 | 30 - 50 |

| C=N | - | ~160 |

| NH₂ | Variable (broad) | - |

Future Directions and Emerging Research Paradigms for 7,8 Dimethoxy 1h 3 Benzazepin 2 Amine

Rational Design and Synthesis of Novel Benzazepine Analogues with Enhanced Selectivity

The rational design of new analogues of 7,8-dimethoxy-1H-3-benzazepin-2-amine is a promising strategy to develop compounds with improved potency and selectivity for specific biological targets. This approach involves systematically modifying the core structure and observing the effects on biological activity, a process known as establishing a structure-activity relationship (SAR).

Future research will likely focus on several key modifications to the this compound scaffold. These include:

Substitution on the Aromatic Ring: Altering the position and nature of the methoxy (B1213986) groups on the benzene (B151609) ring can influence the compound's electronic properties and its interaction with target proteins. Introducing other substituents, such as halogens or alkyl groups, could further refine its pharmacological profile.

Modification of the Azepine Ring: The seven-membered azepine ring offers multiple sites for modification. Alkylation or acylation of the nitrogen atom, as well as the introduction of substituents on the carbon atoms of the ring, could modulate the compound's conformation and binding affinity.

Alterations to the 2-amino Group: The primary amine at the 2-position is a key functional group for potential interactions with biological targets. Conversion to secondary or tertiary amines, amides, or sulfonamides would create a library of derivatives with diverse physicochemical properties.

The synthesis of these novel analogues will require the development of versatile and efficient synthetic routes. Drawing inspiration from established methods for the synthesis of other benzazepine derivatives, future work could explore multi-step sequences involving key reactions such as intramolecular cyclizations, reductive aminations, and cross-coupling reactions.

| Modification Strategy | Rationale | Potential Synthetic Approach |

| Varying Aromatic Substitution | Modulate electronic properties and target interactions. | Suzuki or Buchwald-Hartwig cross-coupling reactions. |

| Azepine Ring Functionalization | Alter conformation and binding affinity. | N-alkylation, acylation, or ring-closing metathesis. |

| 2-amino Group Derivatization | Create diverse physicochemical properties. | Reductive amination, amide coupling, or sulfonylation. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new therapeutic agents. mdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological activities of novel compounds, optimize their properties, and even generate new molecular structures with desired characteristics.

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning models can be trained on existing data for benzazepine derivatives to predict the biological activity of newly designed analogues of this compound. This can help prioritize which compounds to synthesize and test, saving time and resources.

Virtual Screening: AI-powered virtual screening can be used to search large chemical libraries for compounds that are structurally similar to this compound and are predicted to have similar or improved biological activity.

De Novo Drug Design: Generative AI models can be employed to design entirely new benzazepine derivatives with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space to identify novel and promising drug candidates. nih.gov

The successful application of AI and ML in the discovery of analogues of this compound will depend on the availability of high-quality data for training and validating the computational models.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict the biological activity of new analogues. | Prioritization of synthetic targets and resource optimization. |

| Virtual Screening | Searching large chemical libraries for promising hit compounds. | Rapid identification of potential lead compounds. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Discovery of innovative drug candidates with improved efficacy. |

Exploration of Underexplored Biological Targets and Pathways

While the broader class of benzazepines has been investigated for its effects on various biological targets, the specific targets and pathways modulated by this compound remain largely unknown. A key future direction will be to elucidate the mechanism of action of this compound and to identify its primary molecular targets.

Based on the pharmacology of related benzazepine derivatives, several potential target classes warrant investigation. For instance, some 3-benzazepines are known to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory. nih.govnih.gov Future research could explore whether this compound or its analogues act as modulators of NMDARs. nih.govnih.gov

A comprehensive approach to target identification could involve:

Phenotypic Screening: Testing the compound in a variety of cell-based assays to identify its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Affinity-based Proteomics: Using chemical probes derived from this compound to isolate and identify its binding partners in complex biological samples.

Computational Target Prediction: Employing in silico methods to predict potential biological targets based on the compound's chemical structure and comparison to molecules with known targets. rsc.orgnih.gov

The identification of novel biological targets for this compound could open up new avenues for the development of therapies for a range of diseases.

Development of Robust and Environmentally Responsible Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a growing priority in the chemical and pharmaceutical industries. Future research on this compound should include the development of "green" synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient.

Key principles of green chemistry that can be applied to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.comnih.gov

Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce the generation of stoichiometric byproducts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption. rasayanjournal.co.in

The development of robust and green synthetic routes will be crucial for the large-scale and cost-effective production of this compound for further research and potential therapeutic applications.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Greener Solvents | Employing water or bio-based solvents in reaction steps. | Reduced environmental impact and improved safety. |

| Catalysis | Utilizing enzymatic or metallic catalysts for key transformations. | Increased efficiency and reduced waste. |

| Atom Economy | Designing reactions with high incorporation of starting materials. | Minimized byproduct formation. |

| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate reactions. | Faster reaction times and reduced energy consumption. |

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules that are used to study and manipulate biological systems. Due to their potential to interact with specific biological targets, this compound and its derivatives could be developed into valuable chemical probes for interrogating the function of proteins and cellular pathways.

To be effective as a chemical probe, a molecule should possess several key characteristics, including:

High Potency and Selectivity: The probe should interact strongly and specifically with its intended target to avoid off-target effects.

Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane.

Modifiable Structure: The probe's structure should be amenable to the attachment of reporter groups, such as fluorescent dyes or affinity tags, to enable visualization and identification of its target.

Future research could focus on developing analogues of this compound that are optimized for use as chemical probes. These probes could then be used in a variety of applications, such as:

Target Validation: Confirming the role of a specific protein in a biological process.

Imaging: Visualizing the localization and dynamics of a target protein within cells and tissues.

Drug Discovery: Identifying and validating new drug targets.

The development of chemical probes based on the this compound scaffold could provide powerful tools for advancing our understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,8-dimethoxy-1H-3-benzazepin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as condensation reactions with substituted benzazepine precursors. For example, analogous compounds (e.g., benzothiazol-2-yl derivatives) are synthesized via reactions between spirocyclic intermediates and amines under controlled temperature and solvent conditions . Optimization can employ factorial design (e.g., 2^k designs) to evaluate variables like catalyst loading, reaction time, and solvent polarity . Orthogonal design methods are particularly effective for multi-factor optimization in complex syntheses .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed mp with literature values (e.g., 81–82°C for structurally related benzodioxepins ).

- Spectroscopy : IR for functional group verification (e.g., amine N-H stretches at ~3300 cm⁻¹) and UV-Vis for electronic transitions in aromatic systems .

- Chromatography : HPLC with UV detection, using relative retention times and peak area ratios to quantify impurities (≤0.5% per impurity; ≤2.0% total) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled stressors:

- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–6 months.

- Humidity : Expose to 75% relative humidity.

- Light : Use ICH Q1B guidelines for photostability testing. Monitor degradation via HPLC and mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic ring-forming reactions?

- Methodological Answer : Computational studies (DFT or MD simulations) can elucidate reaction pathways, such as nucleophilic attack at electrophilic centers or cyclization via intramolecular hydrogen bonding. Experimental validation may involve isotopic labeling (e.g., ¹⁵N) to track amine participation in spirocyclic intermediates .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer :

Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent carriers, pH).

Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values across replicates.

Control Experiments : Test for off-target interactions (e.g., fluorescence interference in high-throughput screens) .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Membrane Technologies : Optimize pore size and surface charge for selective filtration of stereoisomers .

Experimental Design and Data Analysis

Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity (Kd).

- Kinetic Studies : Employ stopped-flow spectroscopy for real-time monitoring of enzymatic inhibition .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD) .

Application in Drug Development

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance) be modeled preclinically?

- Methodological Answer :

- In Silico Modeling : Use GastroPlus or ADMET Predictor to simulate absorption/distribution.

- Microsomal Assays : Incubate with liver microsomes to identify phase I/II metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.